molecular formula C5HBr2ClO2S B3142394 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid CAS No. 503308-99-4

4,5-Dibromo-3-chlorothiophene-2-carboxylic acid

Cat. No.: B3142394
CAS No.: 503308-99-4
M. Wt: 320.39 g/mol
InChI Key: XOUIIPXNMPQGGQ-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C(_5)HBr(_2)ClO(_2)S and a molecular weight of 320.386 g/mol . This compound is characterized by the presence of bromine, chlorine, and carboxylic acid functional groups attached to a thiophene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carboxylic acid using bromine in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dibromo-3-chlorothiophene-2-carboxylic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-chlorothiophene-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s reactivity and its ability to participate in various chemical and biological processes .

Properties

IUPAC Name

4,5-dibromo-3-chlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUIIPXNMPQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Br)Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 4,5-dibromo-3-chlorothiophene-2-carboxylate (5.52 g, 15.8 mmol) and lithium hydroxide (0.716 g, 31.7 mmol) were taken up in mixture of THF (30 mL) and water (30 mL). The reaction mixture was stirred at 25° C. for 32 hours. The aqueous layer was made acidic by the dropwise addition of conc hydrochloric acid and extracted with ether (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated to give the product as a white solid (4.38 g, 86%) that was used without purification: mp 209-223° C. (d); 1H NMR (CDCl3 and DMSO-d6) δ 4.15 (bs, 1H); EI/MS 320 m/e (M+).
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
0.716 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromo-3-chlorothiophene-2-carboxylic acid
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4,5-Dibromo-3-chlorothiophene-2-carboxylic acid
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4,5-Dibromo-3-chlorothiophene-2-carboxylic acid
Reactant of Route 4
4,5-Dibromo-3-chlorothiophene-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
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Reactant of Route 6
4,5-Dibromo-3-chlorothiophene-2-carboxylic acid

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